molecular formula C8H12N4O B1482096 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091198-73-9

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1482096
CAS RN: 2091198-73-9
M. Wt: 180.21 g/mol
InChI Key: RIYFYCJIWKSWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, also known as EATC, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. EATC is a highly reactive compound and has been found to possess a wide range of biological activities. It has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential to act as a therapeutic agent in various diseases.

Scientific Research Applications

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been used in the synthesis of a variety of pharmaceuticals, such as anti-fungal agents, anti-bacterial agents, and anti-viral agents. It has also been studied for its potential to act as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer’s disease.

Mechanism Of Action

The exact mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. It is also thought to interact with cellular receptors and modulate signal transduction pathways. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to induce apoptosis in cancer cells, suggesting that it may have an anti-tumor effect.
Biochemical and Physiological Effects
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. In addition, it has been found to induce apoptosis in cancer cells, suggesting that it may have an anti-tumor effect. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to modulate signal transduction pathways and interact with cellular receptors.

Advantages And Limitations For Lab Experiments

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several advantages that make it a useful compound for laboratory experiments. It is highly reactive and can be easily synthesized using a variety of methods. In addition, it has a wide range of biological activities and has been found to have an anti-tumor effect. However, there are some limitations to using 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments. It is a highly reactive compound and can be difficult to handle and store. In addition, the exact mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, which can limit its use in certain experiments.

Future Directions

The potential applications of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde are vast and there are many potential future directions for its use. Some potential future directions include further investigation of its anti-tumor effects, its potential use in the development of new pharmaceuticals, and its potential use as a therapeutic agent in various diseases. In addition, further research into the mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could lead to the development of new drugs and treatments. Finally, further research into the biochemical and physiological effects of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could lead to new insights into the role of this compound in the body.

properties

IUPAC Name

1-(1-ethylazetidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,6,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFYCJIWKSWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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